molecular formula C8H9Cl2NO2S B13302562 3,5-dichloro-N-ethylbenzene-1-sulfonamide

3,5-dichloro-N-ethylbenzene-1-sulfonamide

Cat. No.: B13302562
M. Wt: 254.13 g/mol
InChI Key: DVCGWSKRLKXXME-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is a derivative of benzene sulfonamide, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring, and an ethyl group is attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-ethylbenzene-1-sulfonamide typically involves the chlorination of N-ethylbenzene-1-sulfonamide. The process can be carried out using reagents such as poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide (TCBDA). These reagents facilitate the chlorination under mild conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzene sulfonamides, chlorinated derivatives, and hydrolyzed products.

Scientific Research Applications

3,5-Dichloro-N-ethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzenesulfonamide
  • N,N’-Dichloro-N-ethylbenzene-1,3-disulfonamide
  • N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide

Uniqueness

3,5-Dichloro-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

3,5-dichloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

DVCGWSKRLKXXME-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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